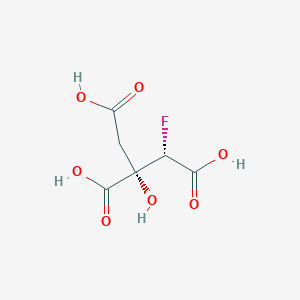
Threo-fluorocitric acid, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of threo-fluorocitric acid, (+/-)-, typically involves the fluorination of citric acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of threo-fluorocitric acid, (+/-)-, may involve more scalable methods such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Threo-fluorocitric acid, (+/-)-, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert it into fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, ketones, aldehydes, and substituted citric acid derivatives.
Scientific Research Applications
Threo-fluorocitric acid, (+/-)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: This compound is studied for its potential effects on metabolic pathways, particularly those involving citric acid cycle intermediates.
Medicine: Research is ongoing to explore its potential as a diagnostic tool or therapeutic agent, especially in targeting metabolic disorders.
Industry: It is used in the development of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of threo-fluorocitric acid, (+/-)-, involves its interaction with enzymes and metabolic pathways. The fluorine atom in the compound can inhibit specific enzymes by mimicking natural substrates, thereby disrupting normal metabolic processes. This inhibition can be used to study enzyme function and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Fluorocitric acid: Another fluorinated citric acid derivative with similar properties but different stereochemistry.
Fluoroacetic acid: A simpler fluorinated compound with distinct biological activity.
Fluoromalic acid: A fluorinated derivative of malic acid with unique chemical properties.
Uniqueness
Threo-fluorocitric acid, (+/-)-, is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and affect metabolic pathways makes it a valuable tool in scientific research.
Properties
CAS No. |
878376-73-9 |
|---|---|
Molecular Formula |
C6H7FO7 |
Molecular Weight |
210.11 g/mol |
IUPAC Name |
(1S,2S)-1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H7FO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13)/t3-,6-/m1/s1 |
InChI Key |
DGXLYHAWEBCTRU-AWFVSMACSA-N |
Isomeric SMILES |
C(C(=O)O)[C@@]([C@@H](C(=O)O)F)(C(=O)O)O |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















